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molecular formula C11H16O2 B1655924 1,4-Dimethoxy-2,3,5-trimethylbenzene CAS No. 4537-09-1

1,4-Dimethoxy-2,3,5-trimethylbenzene

Cat. No. B1655924
M. Wt: 180.24 g/mol
InChI Key: GZZYDSKWJOBDHZ-UHFFFAOYSA-N
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Patent
US08716527B2

Procedure details

2,3,5-Trimethylhydroquinone (50.2 g) in 400 mL EtOH was treated with a solution of 10 g Na2S2O3.5H2O in 50 mL H2O followed by Me2SO4 (68 mL, 2.2 equiv.). To this was added slowly 10 M NaOH (100 mL, 3.0 equiv.) via dropping funnel until the reaction temperature reached 60° C. (65 mL added). The remaining 35 mL NaOH solution was added slowly, dropwise over 1 h to maintain a minimum 40° C. reaction temperature. After 2.0 h, the reaction vessel had returned to ambient temperature and an additional portion of Me2SO4 (10 mL, 13.3 g,) was added causing a slight rise in temperature. After 1 h, the reaction had returned to room temperature, 100 mL conc. NH4OH was added and let stir overnight. The red-brown solution was diluted with isopropyl acetate, the organics washed with 200 mL H2O, 200 mL 1.0 M NaHCO3 and 2×200 mL saturated aqueous NaCl, dried over MgSO4 and concentrated to give 61.2 g of 1,4-dimethoxy-2,3,5-trimethylbenzene as a brown oil. 1H NMR (400 MHz, CDCl3) δ=6.53 (s, 1 H), 3.78 (s, 3 H), 3.66 (S, 3 H), 2.28 (s, 3 H), 2.20 (s, 3 H), 2.12 (s, 3 H) ppm.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
50.2 g
Type
reactant
Reaction Step Two
[Compound]
Name
Na2S2O3.5H2O
Quantity
10 g
Type
reactant
Reaction Step Two
Name
Quantity
400 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
68 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Four
Name
Quantity
35 mL
Type
reactant
Reaction Step Five
Quantity
10 mL
Type
reactant
Reaction Step Six
Name
Quantity
100 mL
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:8]([CH3:9])=[C:7](O)[C:6]([CH3:11])=[CH:5][C:3]=1[OH:4].COS([O:17][CH3:18])(=O)=O.[OH-].[Na+].[NH4+].[OH-].[CH3:23]CO>O.C(OC(C)C)(=O)C>[CH3:23][O:4][C:3]1[CH:5]=[C:6]([CH3:11])[C:7]([O:17][CH3:18])=[C:8]([CH3:9])[C:2]=1[CH3:1] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OC(C)C
Step Two
Name
Quantity
50.2 g
Type
reactant
Smiles
CC1=C(O)C=C(C(=C1C)O)C
Name
Na2S2O3.5H2O
Quantity
10 g
Type
reactant
Smiles
Name
Quantity
400 mL
Type
reactant
Smiles
CCO
Name
Quantity
50 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
68 mL
Type
reactant
Smiles
COS(=O)(=O)OC
Step Four
Name
Quantity
100 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
35 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Six
Name
Quantity
10 mL
Type
reactant
Smiles
COS(=O)(=O)OC
Step Seven
Name
Quantity
100 mL
Type
reactant
Smiles
[NH4+].[OH-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
let stir overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reached 60° C.
ADDITION
Type
ADDITION
Details
(65 mL added)
CUSTOM
Type
CUSTOM
Details
reaction temperature
CUSTOM
Type
CUSTOM
Details
had returned to ambient temperature
WAIT
Type
WAIT
Details
After 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
had returned to room temperature
WASH
Type
WASH
Details
the organics washed with 200 mL H2O, 200 mL 1.0 M NaHCO3 and 2×200 mL saturated aqueous NaCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COC1=C(C(=C(C(=C1)C)OC)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 61.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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